1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one
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Overview
Description
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one can be synthesized through various methods. One common approach involves the Suzuki reaction between 1-chloroisoquinoline and benzo[b]thiophen-2-ylboronic acid in the presence of potassium carbonate and palladium(II) chloride in a dioxane/water solution at 90°C for 18 hours . Another method involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds have similar structures but different substituents on the benzothiophene ring.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton share the benzothiophene core but have different functional groups and applications.
Uniqueness
1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16OS |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C18H16OS/c1-2-14(13-8-4-3-5-9-13)18(19)16-12-20-17-11-7-6-10-15(16)17/h3-12,14H,2H2,1H3 |
InChI Key |
CQMGQNMEIITIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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